(S)-2-(sulfonatooxy)propanoate

Descripción

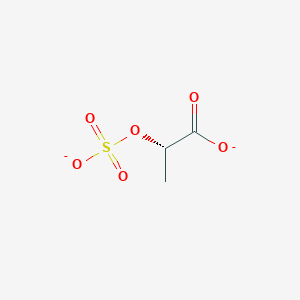

(S)-2-(Sulfonatooxy)propanoate is a chiral sulfonate ester derivative characterized by a sulfonatooxy (–OSO₃⁻) group attached to the second carbon of a propanoate backbone. This structural feature imparts high water solubility and reactivity, particularly in nucleophilic substitution reactions, where the sulfonatooxy group acts as a leaving group. The compound’s chirality makes it valuable in asymmetric synthesis, organometallic chemistry, and agrochemical applications, such as chiral pesticides .

Propiedades

Fórmula molecular |

C3H4O6S-2 |

|---|---|

Peso molecular |

168.13 g/mol |

Nombre IUPAC |

(2S)-2-sulfonatooxypropanoate |

InChI |

InChI=1S/C3H6O6S/c1-2(3(4)5)9-10(6,7)8/h2H,1H3,(H,4,5)(H,6,7,8)/p-2/t2-/m0/s1 |

Clave InChI |

CSRZVBCXQYEYKY-REOHCLBHSA-L |

SMILES isomérico |

C[C@@H](C(=O)[O-])OS(=O)(=O)[O-] |

SMILES canónico |

CC(C(=O)[O-])OS(=O)(=O)[O-] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

Table 1: Key Structural and Functional Differences

Reactivity and Stability

- Sulfonatooxy vs. Tosyloxy Groups: The sulfonatooxy group in this compound enhances water solubility compared to the bulkier p-toluenesulfonyloxy (–OTs) group, which reduces solubility but improves crystallinity via intermolecular C–H⋯O hydrogen bonds .

- Leaving Group Efficiency: Sulfonatooxy is a superior leaving group to epoxides (in benzyl 2-methyl-3-(oxiran-2-yl)propanoate), enabling faster nucleophilic substitutions. However, epoxides are more reactive in ring-opening polymerizations .

- Photoreactivity: The trifluoromethyl diaziridinyl group in tert-butyl (S)-2-(3-(trifluoromethyl)diaziridinylphenoxy)propanoate allows covalent crosslinking upon UV exposure, a property absent in the sulfonatooxy derivative .

Chirality and Stereochemical Impact

The (S)-configuration in sulfonatooxypropanoate ensures enantioselective interactions, critical in chiral pesticide activity. Similar stereochemical control is observed in tert-butyl (S)-2-(3-(trifluoromethyl)diaziridinylphenoxy)propanoate, where chirality dictates binding to sweet taste receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.